molecular formula C28H40BrN7O4 B1191888 SGC 0946

SGC 0946

Número de catálogo B1191888
Peso molecular: 618.57
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Highly potent DOT1L methyltransferase inhibitor (Kd = 0.06 nM, IC50 = 0.3 nM in a radioactive assay);  blocks H3K79 methylation in A431 cells and MCF10A cells. Inactive at 12 histone methyltransferases and DNMT1. Selectively kills cells transformed with the MLL-AF9 fusion oncogene in an in vitro model of leukemia;  lowers levels of MLL target genes HOXA9 and Meis1.

Aplicaciones Científicas De Investigación

Collaborative Research and Knowledge Sharing

SGC 0946 is part of the broader Structural Genomics Consortium (SGC) initiative, which is a collaborative effort involving industry and academia. This consortium emphasizes open access to pre-competitive research for drug discovery, offering a shared knowledge resource for the scientific community. The SGC focuses on generating human protein structures and placing them in the public domain, significantly aiding in the research relevant to drug discovery and other biomedical applications (Jones & Chataway, 2021).

Impact on Drug Discovery

The SGC's efforts have been pivotal in accelerating the discovery and development of new treatments for various diseases. For instance, a partnership between the SGC and Myeloma UK has created a comprehensive platform to hasten the discovery of treatments for multiple myeloma, illustrating the potential of such collaborations in early-stage drug discovery (Low, Bountra, & Lee, 2016).

Advancements in Structural Genomics

SGC's work extends to investigating human proteins involved in disease processes. The Oxford node of the SGC has significantly contributed to understanding protein kinases, phosphatases, oxidoreductases, and other metabolic enzymes. Their methodologies in protein expression, crystallization, and X-ray crystallography have been crucial in this endeavor, offering a level of discovery challenging to achieve through other means (Gileadi et al., 2007).

Novel Structural Biology Approaches for Drug Discovery

The SGC is redefining structural biology's role in drug discovery by developing the Target Enabling Package (TEP). This concept bridges the gap between genetic disease linkage and the development of potent compounds, emphasizing systematic approaches to generate necessary protocols and data. This new paradigm shows how 3D structures systematically allow new modes of druggability to be discovered for various targets (Bradley et al., 2017).

Contribution to Open Science Models

The SGC exemplifies the potential and future of open science models in health research and innovation. It challenges traditional roles of public and private institutional actors and explores new ways of extracting value from scientific research (Jones & Chataway, 2021).

Propiedades

Fórmula molecular

C28H40BrN7O4

Peso molecular

618.57

Sinónimos

1-[3-[[[(2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl](isopropyl)amino]propyl]-3-[4-(2,2-dimethylethyl)phenyl]urea

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.